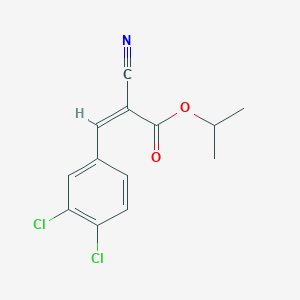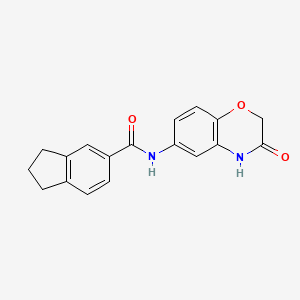![molecular formula C14H19FN2O B7505032 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505032.png)
1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone, also known as FPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPE belongs to the class of diazepanes, which are known to have various biological activities.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone involves its binding to the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity and the reduction of anxiety, sedation, and convulsions.
Biochemical and Physiological Effects:
1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of the GABAA receptor, the reduction of neuronal excitability, and the enhancement of inhibitory neurotransmission. 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has also been shown to have anticonvulsant effects in animal models of epilepsy, and it has been suggested that 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone may have potential as a therapeutic agent for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is its high affinity for the GABAA receptor, which makes it a useful tool for studying the pharmacology and physiology of this receptor. 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has also been shown to be relatively safe and well-tolerated in animal studies. However, 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins and receptors.
Future Directions
There are several potential future directions for the study of 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone, including the development of new analogs with improved pharmacological properties, the investigation of the molecular mechanisms underlying its effects on the GABAA receptor, and the evaluation of its therapeutic potential for the treatment of anxiety, depression, and epilepsy. Additionally, 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone may have potential applications in the field of neuropharmacology, where it could be used to study the role of the GABAA receptor in various neurological disorders.
Synthesis Methods
The synthesis of 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone involves the reaction of 4-fluorobenzylamine with 1,4-diazepan-1-one in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. The purity of 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone is confirmed by NMR and mass spectrometry.
Scientific Research Applications
1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have various biological activities, including anxiolytic, sedative, and anticonvulsant effects. It has also been studied for its potential as a therapeutic agent for the treatment of anxiety, depression, and epilepsy. 1-[4-[(4-Fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have a high affinity for the GABAA receptor, which is the main target for many anxiolytic and sedative drugs.
properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-12(18)17-8-2-7-16(9-10-17)11-13-3-5-14(15)6-4-13/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMSIKLZFWDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)
![N-[1-[(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-2,6-difluorobenzamide](/img/structure/B7505015.png)



